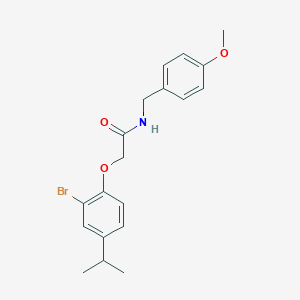![molecular formula C19H21F3N2O3S B296754 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide](/img/structure/B296754.png)
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide, also known as MPPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a pharmacological tool for studying the function of certain ion channels in the body. In
作用機序
The mechanism of action of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide involves its binding to the pore region of Kv1.3 and KCa3.1 channels, thereby blocking the flow of ions through these channels. This results in a decrease in the activation and proliferation of immune cells, which is beneficial in the treatment of autoimmune diseases and cancer. 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has also been shown to have anti-inflammatory properties, which further supports its potential use as a therapeutic agent.
Biochemical and Physiological Effects:
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide inhibits the proliferation of T cells and B cells, which are important components of the immune system. In addition, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been shown to inhibit the production of cytokines, which are signaling molecules that play a key role in the immune response. In vivo studies have shown that 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide can reduce the severity of symptoms in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide in lab experiments is its high potency and selectivity for Kv1.3 and KCa3.1 channels. This allows for precise control over the function of these channels, which is important for studying their role in various physiological processes. However, one limitation of using 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide is its potential toxicity, which must be carefully monitored in lab experiments. In addition, the cost of synthesizing 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide can be prohibitively high, which may limit its availability for certain research projects.
将来の方向性
There are a number of future directions for research involving 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide. One area of interest is the potential use of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide as a therapeutic agent for the treatment of autoimmune diseases and cancer. Further studies are needed to determine the optimal dosage and administration route for 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide in these contexts. In addition, there is interest in exploring the potential use of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide as a pharmacological tool for studying other ion channels in the body. Overall, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has shown great promise as a versatile tool for scientific research and potential therapeutic agent.
合成法
The synthesis of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-methylbenzenesulfonyl chloride, which is reacted with 3-(trifluoromethyl)aniline to form the intermediate product, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-hydroxyacetamide. This intermediate product is then reacted with propylamine to form the final product, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide. The synthesis of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been shown to be a potent and selective blocker of certain ion channels in the body, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1. These channels play important roles in a variety of physiological processes, including immune cell activation and proliferation. 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been used as a pharmacological tool to study the function of these channels in vitro and in vivo. In addition, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has shown promise as a potential therapeutic agent for the treatment of autoimmune diseases and cancer.
特性
分子式 |
C19H21F3N2O3S |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-propylacetamide |
InChI |
InChI=1S/C19H21F3N2O3S/c1-3-11-23-18(25)13-24(16-6-4-5-15(12-16)19(20,21)22)28(26,27)17-9-7-14(2)8-10-17/h4-10,12H,3,11,13H2,1-2H3,(H,23,25) |
InChIキー |
XTASVAFGBDJZDS-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)

![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)



![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)
![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296692.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)